![molecular formula C16H19Cl2N B15062696 9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene CAS No. 918651-04-4](/img/structure/B15062696.png)
9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,3-Dichlorophenyl)-3-azaspiro[55]undec-8-ene is a chemical compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene typically involves the reaction of 2,3-dichlorobenzyl chloride with a suitable azaspiro compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the spiro linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the quality of the compound.
化学反応の分析
Types of Reactions
9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
科学的研究の応用
9-(2,3-Dichlorophenyl)-3-azaspiro[5
Chemistry: The compound’s unique spiro structure makes it an interesting subject for studies on molecular geometry and reactivity.
Biology: It has been investigated for its potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: The compound’s stability and reactivity make it a candidate for use in the development of new materials and chemical processes.
作用機序
The mechanism by which 9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(3,9-Dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide:
3,3,9-Trimethyl-2,4-dioxaspiro[5.5]undec-8-ene-1,5-dione: Another spiro compound with distinct chemical properties and uses.
Uniqueness
What sets 9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene apart from similar compounds is its specific substitution pattern and the presence of the dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
918651-04-4 |
|---|---|
分子式 |
C16H19Cl2N |
分子量 |
296.2 g/mol |
IUPAC名 |
9-(2,3-dichlorophenyl)-3-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C16H19Cl2N/c17-14-3-1-2-13(15(14)18)12-4-6-16(7-5-12)8-10-19-11-9-16/h1-4,19H,5-11H2 |
InChIキー |
PWEYGQFZKGPCFO-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCNCC2)CC=C1C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B15062618.png)
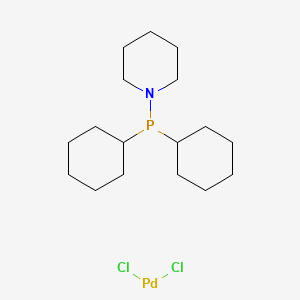
![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)
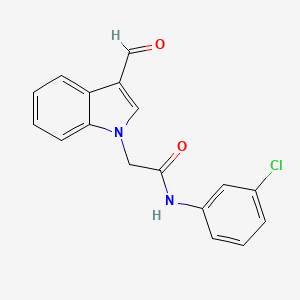
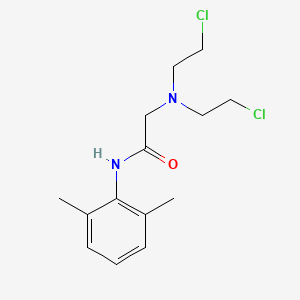

![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
![{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid](/img/structure/B15062651.png)
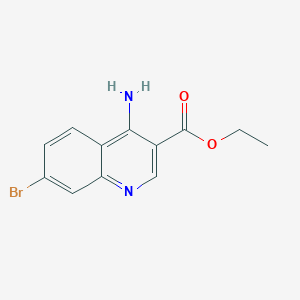
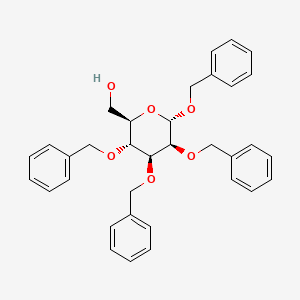
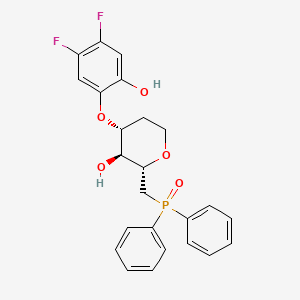
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
